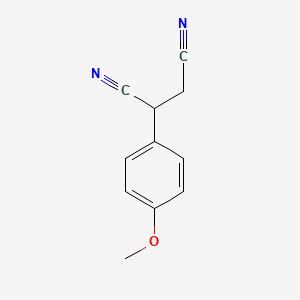
2-(4-Methoxyphenyl)succinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)succinonitrile is an organic compound with the molecular formula C11H10N2O. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a succinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)succinonitrile typically involves the reaction of 4-methoxybenzyl cyanide with a suitable nitrile source under controlled conditions. One common method is the use of a base-catalyzed reaction where 4-methoxybenzyl cyanide is treated with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)succinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)ethylamine.
Substitution: 4-Methoxy-2-nitrobenzene or 4-methoxy-2-bromobenzene.
Scientific Research Applications
2-(4-Methoxyphenyl)succinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)succinonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The methoxy group and nitrile moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)succinonitrile: Similar structure but with the methoxy group in the ortho position.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of a nitrile group
Uniqueness
2-(4-Methoxyphenyl)succinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The para-substitution of the methoxy group enhances its stability and reactivity compared to its ortho-substituted counterpart .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)10(8-13)6-7-12/h2-5,10H,6H2,1H3 |
InChI Key |
XPTLSCGZXDNFKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















